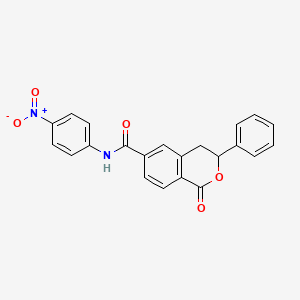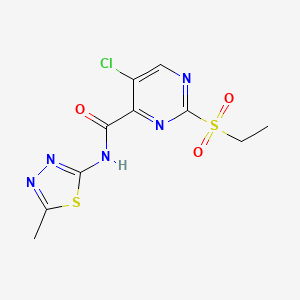![molecular formula C26H29N3O4 B11404812 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404812.png)
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BUTOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted phenyl compounds and pyrazole precursors. Common synthetic routes could involve:
Aldol Condensation: To form the core pyrazole structure.
Substitution Reactions: To introduce the butoxyphenyl and hydroxyphenyl groups.
Cyclization: To form the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production might involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms.
Biological Assays: Used in assays to test biological activity.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Pathways Involved: Could involve signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrazole: A simpler analog with similar core structure.
3,5-Diphenylpyrazole: Another analog with different substituents.
Uniqueness
Functional Groups: The presence of butoxyphenyl, hydroxyphenyl, and oxolan-2-ylmethyl groups makes it unique.
Biological Activity: Potentially different biological activities due to the unique combination of functional groups.
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H29N3O4/c1-2-3-14-32-18-12-10-17(11-13-18)25-22-23(20-8-4-5-9-21(20)30)27-28-24(22)26(31)29(25)16-19-7-6-15-33-19/h4-5,8-13,19,25,30H,2-3,6-7,14-16H2,1H3,(H,27,28) |
InChI Key |
RMSOXBTYIBCEIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11404735.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11404736.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one](/img/structure/B11404737.png)
![Diethyl {5-[(furan-2-ylmethyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11404738.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11404739.png)

![1-[2-(2-Chlorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B11404760.png)

![3-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide](/img/structure/B11404765.png)
![3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404773.png)
![N-(3-methoxyphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11404774.png)
![5-chloro-2-(methylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11404779.png)
![6,7-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11404785.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11404795.png)
